molecular formula C8H6ClNS B8314459 2-Chloro-5-(methylthio)benzonitrile

2-Chloro-5-(methylthio)benzonitrile

Cat. No.: B8314459
M. Wt: 183.66 g/mol
InChI Key: ZANAFMMBIIKMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(methylthio)benzonitrile is a benzonitrile derivative featuring a chlorine substituent at the 2-position and a methylthio (-SMe) group at the 5-position of the aromatic ring. The nitrile group (-CN) at the 1-position confers polarity and reactivity, making it a versatile intermediate in organic synthesis.

  • Physical State: Likely a solid at room temperature, similar to 2-chloro-5-(trifluoromethyl)benzonitrile .
  • Solubility: Expected to exhibit low water solubility due to the hydrophobic methylthio and chloro groups, analogous to trifluoromethyl derivatives .

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

2-chloro-5-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H6ClNS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3

InChI Key

ZANAFMMBIIKMCK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylthio)benzonitrile typically involves the chlorination of 5-(methylthio)benzonitrile. One common method is the reaction of 5-(methylthio)benzonitrile with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylthio)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), catalysts (e.g., AlCl3).

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

Major Products

    Substitution: Various substituted benzonitriles.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

Scientific Research Applications

2-Chloro-5-(methylthio)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylthio)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituent (Position 5) Electron Nature Water Solubility Melting Point (°C) Stability Notes
2-Chloro-5-(methylthio)benzonitrile -SMe Electron-donating Low (inferred) Not reported Reacts with strong oxidizers; stable under neutral conditions (inferred)
2-Chloro-5-(trifluoromethyl)benzonitrile -CF₃ Electron-withdrawing Insoluble 328-87-0 (CAS) Stable but releases toxic gases (HCN, HF) with acids
5-Chloro-2-hydroxybenzonitrile -OH Electron-donating Moderate 13589-72-5 (CAS) Forms hydrogen bonds; hydrolyzes in acidic/alkaline conditions
5-Bromo-2-hydroxybenzonitrile -Br Electron-withdrawing Low Not reported Exhibits intermolecular H-bonding; planar crystal structure

Key Observations :

  • Trifluoromethyl derivatives show higher thermal stability but greater toxicity due to acid-induced decomposition .

Toxicity and Environmental Impact

Compound Acute Hazards Chronic Risks Environmental Impact
This compound Limited data; inferred irritation (skin/eyes) Potential respiratory effects (speculative) Likely toxic to aquatic life (inferred)
2-Chloro-5-(trifluoromethyl)benzonitrile Releases HCN, HF with acids; severe respiratory irritation Thyroid dysfunction, lung damage Classified as R51/53 (toxic to aquatic organisms)
5-Chloro-2-hydroxybenzonitrile Skin/eye irritation Not reported No specific data
5-Bromo-2-hydroxybenzonitrile Used in pharmaceuticals; low acute toxicity Not reported No specific data

Notes:

  • Methylthio derivatives may generate H₂S or SOₓ under combustion, but direct evidence is lacking.
  • Trifluoromethyl analogs pose significant ecological risks due to persistence and bioaccumulation .

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